![molecular formula C15H22BrNS B14340265 Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- CAS No. 105149-59-5](/img/structure/B14340265.png)
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- is a compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Applications De Recherche Scientifique
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. It may act as an antagonist or agonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenocyclidine: A tertiary amino compound with similar structural features, known for its dissociative anesthetic effects.
Phencyclidine: Another related compound with hallucinogenic and stimulant properties.
Uniqueness
Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]- is unique due to the presence of the bromo-thienyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
105149-59-5 |
|---|---|
Formule moléculaire |
C15H22BrNS |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
1-[1-(5-bromothiophen-2-yl)cyclohexyl]piperidine |
InChI |
InChI=1S/C15H22BrNS/c16-14-8-7-13(18-14)15(9-3-1-4-10-15)17-11-5-2-6-12-17/h7-8H,1-6,9-12H2 |
Clé InChI |
ZJSLJZMJNFSODC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(S2)Br)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
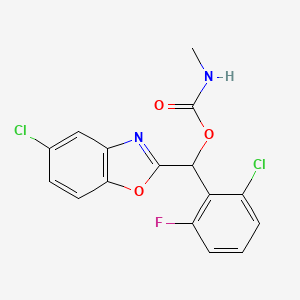
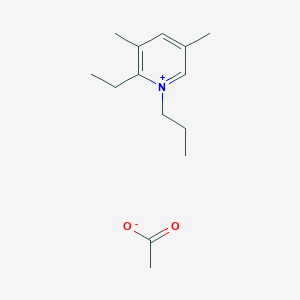
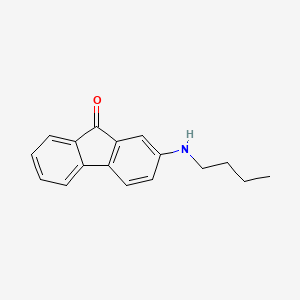
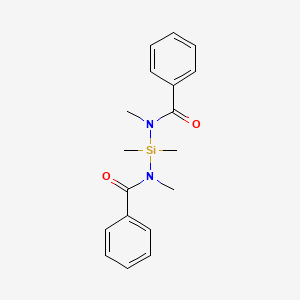


![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

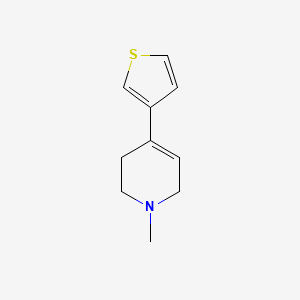
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
